molecular formula C12H20FNO4 B6599112 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid CAS No. 1780510-71-5

2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid

Cat. No.: B6599112
CAS No.: 1780510-71-5
M. Wt: 261.29 g/mol
InChI Key: USDHYMVRZDTLHG-UHFFFAOYSA-N
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Description

2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring.

    Fluoroacetic Acid Addition: The fluoroacetic acid moiety is introduced through nucleophilic substitution reactions involving fluoroacetyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluoroacetic acid moiety.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the fluoro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine moiety. The fluoroacetic acid component can participate in various biochemical reactions, potentially inhibiting or modifying enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications in various fields. The presence of both the Boc protecting group and the fluoroacetic acid moiety provides versatility in synthetic and biochemical applications.

Properties

IUPAC Name

2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-6-4-5-8(7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDHYMVRZDTLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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